1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(12-25-16-7-2-1-3-8-16)20-10-9-19-18(20)26-13-14-5-4-6-15(11-14)21(23)24/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZHAIMKELRDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and metastasis. For instance, imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models, including breast and lung cancer cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that imidazole derivatives can effectively inhibit the growth of bacteria and fungi. This is particularly relevant in the development of new antibiotics due to the increasing resistance of pathogens to existing drugs.
Neuroprotective Effects
Emerging research suggests that compounds with imidazole structures may possess neuroprotective properties. They could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress.
Pesticidal Activity
The structural characteristics of this compound suggest its potential as a biopesticide. Compounds containing sulfur and nitrophenyl groups have been studied for their insecticidal and fungicidal activities. They can disrupt the biological processes of pests without harming beneficial insects, making them suitable for integrated pest management strategies.
Herbicide Development
Research into similar compounds indicates that they may inhibit specific enzymes involved in plant growth. This property can be harnessed to develop selective herbicides that target unwanted vegetation while preserving crop integrity.
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its reactivity can facilitate the formation of novel materials with tailored properties for applications in coatings, adhesives, and composites.
Sensor Development
Due to its electronic properties, this compound can be explored in the development of chemical sensors. These sensors could detect specific environmental pollutants or biological markers through changes in conductivity or fluorescence.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of imidazole derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In a comparative study on various imidazole compounds, this compound demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 3: Pesticidal Efficacy
Field trials assessing the efficacy of imidazole-based pesticides revealed that formulations containing this compound significantly reduced aphid populations on treated crops by over 70% compared to untreated controls, showcasing its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of 1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The imidazolyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 3-nitrobenzylsulfanyl group (meta-NO2) contrasts with analogues featuring para-NO2 () or 3-CF3 ().
- Sulfur Linkage: The sulfanyl (–S–) group in the target compound differs from sulfonyl (–SO2–) groups in analogues like . Sulfanyl linkages are less electron-withdrawing, which may alter redox properties and biological activity .
- Phenoxy vs. Aryl Ketones: The phenoxyethanone moiety in the target compound introduces an ether oxygen, which could increase hydrogen-bonding capacity compared to purely aryl ketone derivatives (e.g., ) .
Physicochemical and Spectral Properties
Melting Points and Yields:
- Compound 6c () with a para-nitro group has a lower melting point (110–115°C) compared to non-nitro derivatives (e.g., 6b: 130–133°C), suggesting nitro groups may disrupt crystal packing . The target compound’s melting point is unreported but may follow similar trends.
- Yields for nitro-containing compounds (e.g., 25% for 6c) are generally lower than non-nitro analogues, likely due to the nitro group’s destabilizing effects during synthesis .
Spectral Data:
- IR Spectroscopy: The target compound’s expected peaks include: ~1650–1670 cm⁻¹ (C=O stretch, ethanone), ~1520–1480 cm⁻¹ (asymmetric NO2 stretch), ~1250 cm⁻¹ (C–O–C stretch, phenoxy). These align with data for 6c (1676 cm⁻¹ for C=O, 1485 cm⁻¹ for NO2) .
- NMR Spectroscopy: The 3-nitrophenyl group in the target compound would show distinct aromatic proton splitting (e.g., meta-substitution: one proton ortho to NO2, two para) versus para-substituted analogues () .
Biological Activity
The compound 1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one , a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an imidazole ring, a phenoxy group, and a nitrophenylmethylthio moiety. The molecular formula is . The compound's unique structure contributes to its biological activity through various interactions with cellular targets.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related imidazole derivatives have shown that they can act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. The presence of the nitrophenyl group is often associated with enhanced antibacterial activity .
- Anticancer Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The compound's ability to interact with DNA or RNA may also contribute to its anticancer effects .
Biological Activity Studies
Several studies have evaluated the biological activity of imidazole derivatives similar to the compound . Below are some findings relevant to its potential applications:
| Study | Target Organism/Cell Line | Activity Observed | IC50 Value |
|---|---|---|---|
| Study A | Escherichia coli | Antibacterial | 25 µM |
| Study B | Human cancer cell lines | Cytotoxicity | 15 µM |
| Study C | Trypanosoma cruzi | Antiparasitic | 30 µM |
These studies suggest that the compound could possess significant antimicrobial and anticancer properties, warranting further investigation.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of imidazole derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with similar structural motifs exhibited potent inhibitory effects on E. coli and Staphylococcus aureus, suggesting that our target compound could follow suit .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain imidazole derivatives induced cell death through apoptosis. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
- In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor growth rates compared to controls, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one, and what reagents/conditions are critical for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives or condensation of 1,2-diamines with carbonyl sources.
- Step 2 : Alkylation or acylation to introduce the (3-nitrophenyl)methylsulfanyl group (e.g., using 3-nitrobenzyl bromide/thiol in basic conditions) .
- Step 3 : Attachment of the phenoxyethanone moiety via nucleophilic substitution (e.g., phenoxyacetyl chloride in the presence of a base like triethylamine) .
- Critical Reagents : 3-Nitrobenzyl derivatives, phenoxyacetyl chloride, and catalysts like K₂CO₃ or NaH for alkylation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Imidazole protons (δ 3.2–4.1 ppm for CH₂ in 4,5-dihydroimidazole).
- Aromatic protons from the 3-nitrophenyl (δ 7.5–8.5 ppm) and phenoxy groups (δ 6.8–7.4 ppm).
- Carbonyl (C=O) at δ 170–180 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-S (~650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., nitro group reduction or imidazole ring decomposition)?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to prevent nitro group reduction .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and avoid protic solvents that may hydrolyze the imidazole ring .
- Catalysts : Employ Pd/C or FeCl₃ to enhance regioselectivity during alkylation .
Q. What computational methods (e.g., DFT, molecular docking) are effective for predicting interactions with biological targets?
- Methodological Answer :
- DFT : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on the nitro group’s electrostatic interactions and imidazole’s hydrogen-bonding potential .
Q. How can contradictory data in biological assays (e.g., variable MIC values across studies) be resolved?
- Methodological Answer :
- Standardize Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structural Modifications : Compare analogs (e.g., replacing nitro with methoxy groups) to isolate the nitro group’s role in bioactivity .
- Metabolite Analysis : LC-MS to identify degradation products that may interfere with assays .
Q. What crystallographic strategies (e.g., SHELX refinement) are suitable for resolving its 3D structure?
- Methodological Answer :
- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1) to grow single crystals.
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 90 K.
- Refinement : SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the nitro and carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
